Cas no 885519-51-7 (3-Chloro-4,6-dinitro (1H)indazole)

3-Chloro-4,6-dinitro (1H)indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-4,6-dinitro (1H)indazole
- 885519-51-7
- 3-chloro-4,6-dinitro-2H-indazole
-
- Inchi: InChI=1S/C7H3ClN4O4/c8-7-6-4(9-10-7)1-3(11(13)14)2-5(6)12(15)16/h1-2H,(H,9,10)
- InChI Key: ZCDNYPKXWMOUJV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 241.984
- Monoisotopic Mass: 241.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 120A^2
- XLogP3: 2.2
3-Chloro-4,6-dinitro (1H)indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C546138-2mg |
3-Chloro-4,6-dinitro (1H)indazole |
885519-51-7 | 2mg |
$ 65.00 | 2022-06-06 | ||
TRC | C546138-1mg |
3-Chloro-4,6-dinitro (1H)indazole |
885519-51-7 | 1mg |
$ 50.00 | 2022-06-06 | ||
TRC | C546138-10mg |
3-Chloro-4,6-dinitro (1H)indazole |
885519-51-7 | 10mg |
$ 135.00 | 2022-06-06 |
3-Chloro-4,6-dinitro (1H)indazole Related Literature
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
Additional information on 3-Chloro-4,6-dinitro (1H)indazole
Recent Advances in the Study of 3-Chloro-4,6-dinitro (1H)indazole (CAS: 885519-51-7)
3-Chloro-4,6-dinitro (1H)indazole (CAS: 885519-51-7) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This research brief synthesizes the latest findings on the synthesis, biological activity, and mechanistic insights of this compound, providing a comprehensive overview for researchers and industry professionals.
The synthesis of 3-Chloro-4,6-dinitro (1H)indazole has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthetic route that utilizes palladium-catalyzed cross-coupling reactions, achieving a 78% overall yield. This advancement addresses previous challenges related to scalability and reproducibility, making the compound more accessible for further pharmacological evaluation.
In terms of biological activity, 3-Chloro-4,6-dinitro (1H)indazole has demonstrated promising results as a kinase inhibitor. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported its potent inhibitory activity against CDK2 and CDK9, with IC50 values of 0.45 μM and 0.68 μM, respectively. These findings suggest its potential application in cancer therapy, particularly for tumors dependent on cell cycle progression. Molecular docking studies revealed that the nitro groups at positions 4 and 6 play a crucial role in binding to the ATP pocket of these kinases.
Beyond oncology, researchers have investigated the antimicrobial properties of this compound. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated its efficacy against drug-resistant strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 2.5 μg/mL. The mechanism appears to involve disruption of cell wall biosynthesis, as evidenced by electron microscopy studies showing morphological changes in treated bacterial cells.
The metabolic stability and pharmacokinetic profile of 3-Chloro-4,6-dinitro (1H)indazole have been evaluated in recent preclinical studies. While the compound shows moderate plasma stability (t1/2 = 3.2 hours in mouse plasma), its low aqueous solubility (0.12 mg/mL at pH 7.4) presents formulation challenges. Current research efforts are focused on developing prodrug strategies and nanoparticle formulations to enhance its bioavailability.
Structure-activity relationship (SAR) studies have identified key modifications that can enhance the therapeutic potential of this scaffold. A 2023 study in European Journal of Medicinal Chemistry systematically evaluated various substitutions at the indazole core, finding that the introduction of a methoxy group at position 5 significantly improved both potency and selectivity against cancer cell lines while reducing cytotoxicity to normal cells.
In conclusion, 3-Chloro-4,6-dinitro (1H)indazole represents a promising chemical scaffold with diverse therapeutic applications. Recent advances in its synthesis and biological evaluation have laid the foundation for further development. Future research directions should focus on optimizing its pharmacokinetic properties and exploring combination therapies to maximize its clinical potential. The growing body of literature on this compound underscores its importance in contemporary medicinal chemistry research.
885519-51-7 (3-Chloro-4,6-dinitro (1H)indazole) Related Products
- 2228960-85-6(3-3-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl-2-methylpropanoic acid)
- 771528-85-9(3-amino-3-(pyridin-2-yl)propanamide)
- 2227826-77-7(tert-butyl N-{4-chloro-3-(2S)-oxiran-2-ylphenyl}carbamate)
- 2228482-30-0(4-(3-amino-1,2-oxazol-5-yl)-2,6-dimethylphenol)
- 1533702-57-6(3-Bromo-5-nitropyridine-2-acetonitrile)
- 1782821-12-8(3-Amino-3-(5-fluoro-2-methoxy-4-methylphenyl)propan-1-ol)
- 954224-25-0(3-(4-Bromophenoxy)azetidine)
- 1807212-42-5(3-Chloromethyl-4-methoxy-5-(trifluoromethyl)pyridine)
- 7106-97-0(methyl 7-amino-1,3-dioxaindane-5-carboxylate)
- 2098123-61-4(3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile)




